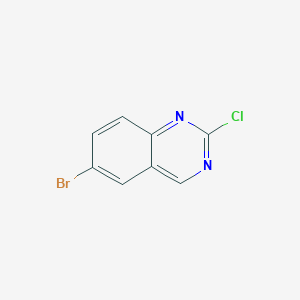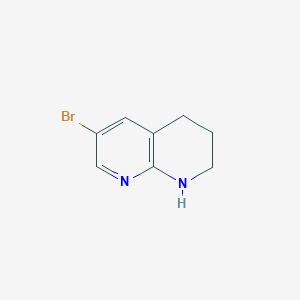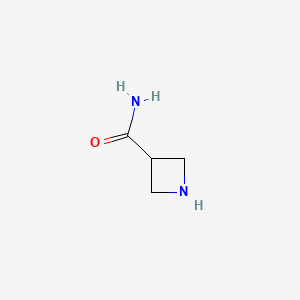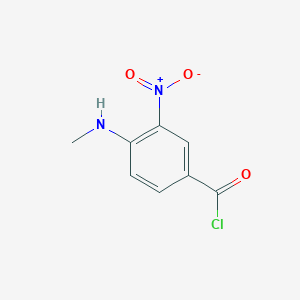
4-Bromo-6-fluoroquinoline
Übersicht
Beschreibung
4-Bromo-6-fluoroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms on the quinoline scaffold can significantly influence the compound's reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of halogenated quinolines, including 4-bromo-6-fluoroquinoline, often involves multi-step reactions with careful consideration of the substituents' electronic effects and steric hindrance. For instance, the Knorr synthesis is a classic method for preparing quinolines, which has been applied to synthesize 6-bromo-4-methylquinolin-2(1H)-one, a related compound . This method typically involves the condensation of β-keto esters with anilines followed by cyclization. Similarly, a practical and scalable 4-step route has been reported for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline, demonstrating the versatility of halogenated quinolines as building blocks for antibiotics .
Molecular Structure Analysis
The molecular structure of 4-bromo-6-fluoroquinoline is characterized by the quinoline core, a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine atoms introduces significant electronic effects due to their electronegativity, which can influence the molecule's binding affinity and selectivity towards biological targets, such as tyrosine kinases .
Chemical Reactions Analysis
Halogen atoms on the quinoline ring can undergo various chemical reactions, including metalation, functionalization, and cross-coupling. For example, 2-bromo-3-fluoroquinolines can be converted into carboxylic acids through halogen/metal permutation or deprotonation and carboxylation, demonstrating the reactivity of bromine and fluorine in different positions on the quinoline ring . Additionally, bromine can participate in the formation of bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-6-fluoroquinoline are influenced by the halogen substituents. Bromine and fluorine contribute to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological systems. The halogen bonds formed by these atoms can enhance the binding of quinoline derivatives to their targets, as observed in the structure-activity relationship studies of quinazoline analogs .
Wissenschaftliche Forschungsanwendungen
-
Anti-Cancer Treatments
- Application: 4-Bromo-6-fluoroquinoline is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments .
- Method: The reactivity of 4-bromo-6-fluoroquinoline includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .
- Results: Linrodostat has shown promise in preclinical characterization as a novel, potent, and selective oral indoleamine 2,3-dioxygenase 1 inhibitor .
-
OLEDs
-
Solar Cells
Safety And Hazards
Zukünftige Richtungen
4-Bromo-6-fluoroquinoline is an intermediate for the preparation of APIs for anti-cancer treatments, dyes for OLEDs, and solar cells applications . It is applied in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . Therefore, its future directions could involve further exploration in these areas.
Eigenschaften
IUPAC Name |
4-bromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPTYUKGHNQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591859 | |
| Record name | 4-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-fluoroquinoline | |
CAS RN |
661463-17-8 | |
| Record name | 4-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 661463-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)